Alkyne-PEG4-SS-PEG4-alkyne: A Technical Guide for Advanced Bioconjugation
Alkyne-PEG4-SS-PEG4-alkyne: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Alkyne-PEG4-SS-PEG4-alkyne, a homobifunctional, cleavable crosslinker pivotal in the field of bioconjugation and the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). This document details the molecule's properties, experimental protocols for its use, and relevant data to support its application in research and drug development.
Core Concepts and Molecular Profile
Alkyne-PEG4-SS-PEG4-alkyne is a versatile chemical tool designed for "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules. Its structure features two terminal alkyne groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These alkynes are connected by two polyethylene (B3416737) glycol (PEG4) chains, imparting increased hydrophilicity to the linker and the resulting conjugate.[1] Crucially, a disulfide (-S-S-) bond is positioned between the PEG chains, rendering the linker cleavable under reducing conditions, a feature highly desirable for the controlled release of therapeutic payloads within the cellular environment.[2][3]
This linker is classified as a cleavable 8-unit PEG ADC linker and is instrumental in the synthesis of ADCs.[2] ADCs are a class of targeted therapies that utilize the specificity of an antibody to deliver a potent cytotoxic agent directly to cancer cells. The cleavable nature of the Alkyne-PEG4-SS-PEG4-alkyne linker ensures that the cytotoxic payload is released from the antibody upon internalization into the target cell, where the intracellular environment is more reducing compared to the bloodstream.[4]
Table 1: Physicochemical Properties of Alkyne-PEG4-SS-PEG4-alkyne
| Property | Value | Reference |
| Chemical Formula | C22H38O8S2 | N/A |
| Molecular Weight | 494.67 g/mol | N/A |
| CAS Number | 2055041-17-1 | [5] |
| Purity | >95% | [5] |
| Physical Form | Colorless oil | N/A |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | N/A |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for the conjugation of Alkyne-PEG4-SS-PEG4-alkyne to an azide-containing molecule, such as a modified antibody or a therapeutic payload. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
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Alkyne-PEG4-SS-PEG4-alkyne
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Azide-containing molecule (e.g., azide-modified antibody, azide-functionalized payload)
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Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in a suitable solvent)
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Reducing agent, such as sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Anhydrous DMSO or other suitable organic solvent for dissolving the linker
Procedure:
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Preparation of Reactants:
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Dissolve Alkyne-PEG4-SS-PEG4-alkyne in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a solution of the azide-containing molecule in the reaction buffer at the desired concentration.
-
-
Reaction Setup:
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In a reaction vessel, combine the azide-containing molecule and the Alkyne-PEG4-SS-PEG4-alkyne stock solution. The molar ratio of alkyne to azide (B81097) should be optimized, with a slight excess of the alkyne linker often being beneficial.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A typical ligand-to-copper ratio is 5:1.[6]
-
Add the CuSO4 solution. The final concentration of copper can range from 50 µM to 500 µM, depending on the scale and nature of the reaction.[7]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Incubate the reaction mixture at room temperature for 1-4 hours. Gentle mixing during incubation is recommended. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Following the incubation, the conjugated product can be purified from unreacted reagents and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.
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Disulfide Bond Cleavage Protocol
This protocol describes the cleavage of the disulfide bond within the Alkyne-PEG4-SS-PEG4-alkyne linker to release the conjugated molecules.
Materials:
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Conjugate containing the Alkyne-PEG4-SS-PEG4-alkyne linker
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Reducing agent:
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Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)
-
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the conjugate in the reaction buffer to the desired concentration.
-
-
Cleavage Reaction:
-
Using DTT: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM. Incubate at room temperature for 2 hours or at 37°C for 30-60 minutes.
-
Using TCEP: Add the TCEP stock solution to the conjugate solution to a final concentration of 5-20 mM. Incubate at room temperature for 10-60 minutes.
-
-
Analysis:
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The cleavage of the disulfide bond and the release of the conjugated molecules can be monitored by techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.
-
Data Presentation and Characterization
The successful synthesis and conjugation of Alkyne-PEG4-SS-PEG4-alkyne require rigorous characterization to ensure purity and confirm the desired structure.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment of the linker. | 1H and 13C NMR spectra should correspond to the expected chemical shifts and integration values for the Alkyne-PEG4-SS-PEG4-alkyne structure. |
| Mass Spectrometry (MS) | Determination of the exact molecular weight of the linker and its conjugates. | The observed mass should match the calculated molecular weight of the molecule. For conjugates, an increase in mass corresponding to the linker and payload should be observed.[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the linker and analysis of conjugation reactions and cleavage products. | A single major peak should be observed for the pure linker. Analysis of reaction mixtures can quantify the extent of conjugation and cleavage. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of the drug-to-antibody ratio (DAR) for ADCs. | Separation of antibody species with different numbers of conjugated linkers/payloads, allowing for the calculation of the average DAR.[8] |
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using Alkyne-PEG4-SS-PEG4-alkyne.
Mechanism of Intracellular Cleavage
The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment inside a cell, primarily due to the high concentration of glutathione (B108866) (GSH).
Conclusion
Alkyne-PEG4-SS-PEG4-alkyne is a highly valuable tool for researchers and drug developers in the field of bioconjugation. Its homobifunctional nature, coupled with the cleavable disulfide bond and the favorable properties imparted by the PEG spacers, makes it an ideal linker for the construction of sophisticated biomolecules, most notably antibody-drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this versatile crosslinker in advanced therapeutic and research applications. As with any chemical reagent, optimization of reaction conditions is crucial to achieve the desired outcomes for specific molecular systems.
References
- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Alkyne-PEG4-S-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
